molecular formula C23H21N3O4S B11551813 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11551813
M. Wt: 435.5 g/mol
InChI Key: DIJLUMVKTREXSL-ZVHZXABRSA-N
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Description

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a benzyl ether group, a nitrophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the corresponding ester with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves the condensation of the benzyl ether aldehyde with the nitrophenyl hydrazide in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction of the nitro group.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for cleavage of the benzyl ether group.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Phenols: From cleavage of the benzyl ether group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group suggests potential for redox cycling, which could generate reactive oxygen species and induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[2-(METHOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE: Similar structure but with a methoxy group instead of a benzyl ether.

    N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-AMINOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE provides distinct chemical reactivity and potential for diverse applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical and biological properties.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H21N3O4S/c27-23(17-31-16-19-10-12-21(13-11-19)26(28)29)25-24-14-20-8-4-5-9-22(20)30-15-18-6-2-1-3-7-18/h1-14H,15-17H2,(H,25,27)/b24-14+

InChI Key

DIJLUMVKTREXSL-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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